molecular formula C4H8ClN3 B1380017 N-(prop-2-yn-1-yl)guanidine hydrochloride CAS No. 193074-89-4

N-(prop-2-yn-1-yl)guanidine hydrochloride

Cat. No.: B1380017
CAS No.: 193074-89-4
M. Wt: 133.58 g/mol
InChI Key: TZPDAULFFADFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(prop-2-yn-1-yl)guanidine hydrochloride: is a chemical compound with the molecular formula C4H7N3·HCl. It is known for its unique structural properties, which include a guanidine group attached to a propynyl chain. This compound is typically available in powder form and is used primarily in research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(prop-2-yn-1-yl)guanidine hydrochloride can be achieved through a sequential one-pot approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines. The process is efficient and provides access to diverse guanidines with yields up to 81% under mild conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories using the aforementioned one-pot approach. The scalability of this method makes it suitable for larger-scale production if needed.

Chemical Reactions Analysis

Types of Reactions: N-(prop-2-yn-1-yl)guanidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Molecular oxygen is used as the oxidizing agent in the presence of visible light.

    Substitution: Various nucleophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

    Formamides: Produced through oxidative formylation reactions.

    Substituted Guanidines: Formed through substitution reactions.

Scientific Research Applications

N-(prop-2-yn-1-yl)guanidine hydrochloride has a broad range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: N-(prop-2-yn-1-yl)guanidine hydrochloride is unique due to its combination of a guanidine group and a propynyl chain, which imparts distinct chemical reactivity and potential biological activities. Its ability to act as a photosensitizer in oxidative reactions sets it apart from other similar compounds.

Properties

IUPAC Name

2-prop-2-ynylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c1-2-3-7-4(5)6;/h1H,3H2,(H4,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPDAULFFADFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(prop-2-yn-1-yl)guanidine hydrochloride
Reactant of Route 2
N-(prop-2-yn-1-yl)guanidine hydrochloride
Reactant of Route 3
N-(prop-2-yn-1-yl)guanidine hydrochloride
Reactant of Route 4
N-(prop-2-yn-1-yl)guanidine hydrochloride
Reactant of Route 5
N-(prop-2-yn-1-yl)guanidine hydrochloride
Reactant of Route 6
N-(prop-2-yn-1-yl)guanidine hydrochloride

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